GYKI-47261

AMPA receptor non-competitive antagonist IC50

GYKI-47261 is a non-competitive AMPA antagonist with a unique 2,3-benzodiazepine scaffold that delivers use-dependent blockade—distinct from competitive antagonists like NBQX. It offers 3-fold greater potency than GYKI-52466 (IC50 2.5 µM), enabling lower dosing with reduced off-target effects. In vivo, it achieves ~65% infarct volume reduction in stroke models, reverses MPTP-induced dopamine depletion, and provides maximal CYP2E1 induction at 10 µM. This orally bioavailable, BBB-penetrant tool compound is essential for translational research in excitotoxicity, epilepsy, Parkinson's disease, and CYP2E1-mediated hepatotoxicity.

Molecular Formula C18H15ClN4
Molecular Weight 322.8 g/mol
CAS No. 220445-20-5
Cat. No. B1663748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGYKI-47261
CAS220445-20-5
Synonyms4-(8-chloro-2-methyl-11H-benzo[e]imidazo[1,2-b][1,2]diazepin-6-yl)aniline dihydrochloride
Molecular FormulaC18H15ClN4
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N
InChIInChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3
InChIKeyFPXVCCSOTAQPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GYKI-47261 (CAS 220445-20-5): Structural and Functional Profiling of an Orally Active, Non-Competitive AMPA Antagonist


GYKI-47261 is a 2,3-benzodiazepine-derived, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors [1]. This compound belongs to a class of allosteric inhibitors that act at a distinct 'GYKI site' to selectively block AMPA-mediated fast excitatory neurotransmission without directly competing with glutamate binding [2]. GYKI-47261 demonstrates oral bioavailability, blood-brain barrier penetration, and broad-spectrum anticonvulsant and neuroprotective activity in preclinical models, positioning it as a research tool for investigating excitotoxicity-related neurological disorders [3].

Structural Determinants of AMPA Antagonist Selectivity: Why GYKI-47261 Cannot Be Interchanged with Other In-Class Compounds


AMPA receptor antagonists exhibit pronounced heterogeneity in their mode of inhibition (competitive vs. non-competitive/allosteric), subunit selectivity profiles, and pharmacokinetic properties. The 2,3-benzodiazepine scaffold of GYKI-47261 confers a unique non-competitive, use-dependent blockade mechanism that differs fundamentally from competitive antagonists such as NBQX or CNQX [1]. Furthermore, subtle modifications to the benzodiazepine core—including the imidazole ring fusion and chlorine substitution pattern present in GYKI-47261—dramatically alter potency, oral bioavailability, and off-target enzyme induction profiles (e.g., CYP2E1) compared to structurally related analogs like GYKI-52466 or Talampanel [2]. Consequently, direct substitution of GYKI-47261 with another AMPA antagonist without empirical validation introduces substantial risk of altered efficacy, unexpected pharmacokinetic behavior, or confounding off-target effects in experimental systems.

Head-to-Head Quantitative Evidence for GYKI-47261 Differentiation: AMPA Antagonism, CYP2E1 Induction, and In Vivo Neuroprotective Efficacy


AMPA Receptor Antagonism Potency: GYKI-47261 IC50 Quantification and Comparative Benchmarking

GYKI-47261 inhibits AMPA receptor-mediated currents with an IC50 of 2.5 µM, as determined in isolated cerebellar Purkinje cells using whole-cell patch-clamp electrophysiology [1]. This potency is comparable to the prototypical 2,3-benzodiazepine GYKI-52466, which exhibits an IC50 of approximately 7.5 µM for AMPA-induced inward currents under similar experimental conditions .

AMPA receptor non-competitive antagonist IC50

CYP2E1 Induction Potency: GYKI-47261 Demonstrates Superior Efficacy Over Imidazole in Hepatocyte Models

GYKI-47261 acts as a potent inducer of cytochrome P450 2E1 (CYP2E1), a key enzyme involved in xenobiotic metabolism and oxidative stress. In primary rat hepatocyte cultures, 10 µM GYKI-47261 produced maximal CYP2E1 induction, whereas the reference inducer imidazole required a 50-fold higher concentration of 500 µM to achieve its maximal effect [1]. Furthermore, human hepatocytes exhibited even greater sensitivity, with maximal CYP2E1 induction achieved at just 0.01 µM GYKI-47261 [2].

CYP2E1 induction hepatocyte drug metabolism

In Vivo Anticonvulsant Efficacy: GYKI-47261 Broad-Spectrum Protection Against Chemically and Electrically Evoked Seizures

GYKI-47261 demonstrates broad-spectrum anticonvulsant activity in murine seizure models. Following oral administration, it effectively protected against seizures evoked by maximal electroshock (MES) and various chemoconvulsive agents including pentylenetetrazole (PTZ), 4-aminopyridine, and bicuculline [1]. In CD1 mice, oral GYKI-47261 exhibited an ED50 of 16.8 mg/kg for suppressing oxotremorine-induced tremor .

anticonvulsant epilepsy in vivo efficacy

Neuroprotection in Ischemic Stroke Models: GYKI-47261 Quantifiable Reduction of Infarct Volume

In a transient focal cerebral ischemia model in rats, intravenous administration of GYKI-47261 (6 mg/kg) significantly reduced infarct size by 62.3–67.4% relative to vehicle-treated controls . This neuroprotective effect was observed in a preclinical model predictive of therapeutic value in human stroke [1].

neuroprotection ischemic stroke infarct volume

Parkinson's Disease Model Efficacy: Reversal of MPTP-Induced Dopamine Depletion

Intraperitoneal administration of GYKI-47261 (20 mg/kg) reversed the dopamine-depleting effects of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in male C57 black mice [1]. Striatal dopamine concentrations were restored to levels comparable to those in non-lesioned control animals .

Parkinson's disease MPTP model dopamine depletion

Optimal Research Applications for GYKI-47261 Based on Validated Quantitative Differentiation


AMPA Receptor Pharmacology and Excitotoxicity Research

Investigators requiring a non-competitive, orally bioavailable AMPA antagonist for in vivo studies of excitotoxicity, synaptic plasticity, or seizure mechanisms should prioritize GYKI-47261. Its 3-fold greater potency than GYKI-52466 (IC50 2.5 µM vs. 7.5 µM) permits lower dosing while maintaining robust receptor blockade, thereby reducing non-specific effects [1]. The compound's well-characterized broad-spectrum anticonvulsant profile across chemically and electrically evoked seizure models provides a validated framework for interpreting results [2].

CYP2E1-Mediated Drug Metabolism and Hepatotoxicity Investigations

For studies examining CYP2E1 induction, enzyme stabilization, or its role in acetaminophen hepatotoxicity and alcohol-related liver injury, GYKI-47261 offers unique advantages. Direct head-to-head data demonstrate that GYKI-47261 achieves maximal CYP2E1 induction in rat hepatocytes at 10 µM—a 50-fold lower concentration than the reference inducer imidazole (500 µM) [1]. In human hepatocytes, maximal induction occurs at just 0.01 µM, establishing GYKI-47261 as an exceptionally sensitive and human-relevant tool for probing CYP2E1 biology [2].

Preclinical Neuroprotection and Stroke Therapeutic Development

Researchers developing or validating neuroprotective strategies for cerebral ischemia should consider GYKI-47261 as a benchmark compound. In a transient focal ischemia rat model, intravenous GYKI-47261 reduced infarct volume by approximately 65% (62.3–67.4% reduction) [1]. This reproducible and quantifiable neuroprotective effect, combined with its oral bioavailability and demonstrated blood-brain barrier penetration [2], makes GYKI-47261 an ideal positive control for screening novel neuroprotective candidates or exploring AMPA receptor contributions to ischemic injury cascades.

Parkinson's Disease and Levodopa-Induced Dyskinesia Research

Investigators exploring glutamatergic modulation in Parkinson's disease or levodopa-induced motor complications will find GYKI-47261 particularly valuable. The compound reversed MPTP-induced striatal dopamine depletion in mice at 20 mg/kg i.p. [1], and in a Parkinson's disease rat model, co-administration of GYKI-47261 with the NMDA antagonist MK-801 completely normalized the response shortening induced by levodopa [2]. Furthermore, in a primate model of levodopa-induced dyskinesia, the combination of amantadine and GYKI-47261 reduced dyskinesias by 51%, underscoring its translational relevance for studying AMPA receptor contributions to parkinsonian motor dysfunction [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for GYKI-47261

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.